[(3-Fluorophenyl)amino]thiourea
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Overview
Description
[(3-Fluorophenyl)amino]thiourea is an organosulfur compound with the molecular formula C7H8FN3S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (3-fluorophenyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3-Fluorophenyl)amino]thiourea can be synthesized through the reaction of 3-fluoroaniline with thiourea. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The reaction can be represented as follows:
3-Fluoroaniline+Thiourea→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(3-Fluorophenyl)amino]thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products
Mechanism of Action
The mechanism of action of [(3-Fluorophenyl)amino]thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
[(3-Fluorophenyl)amino]thiourea is unique due to the presence of the (3-fluorophenyl)amino group, which imparts specific chemical and biological properties. Similar compounds include:
Thiourea: The parent compound, which lacks the (3-fluorophenyl)amino group.
Phenylthiourea: Similar structure but with a phenyl group instead of a (3-fluorophenyl) group.
(4-Fluorophenyl)amino]thiourea: Similar structure but with the fluorine atom in the para position
These compounds share some properties but differ in their reactivity and biological activity due to the variations in their chemical structures.
Properties
IUPAC Name |
(3-fluoroanilino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGMSLYPRRFXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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